5-Methylisoxazole-3-carboxylic acid

Lipolysis inhibition Adipose tissue metabolism Phosphodiesterase activation

5-Methylisoxazole-3-carboxylic acid (ISOX, CAS 3405-77-4) uniquely combines 5-methyl-3-carboxylate substitution for high antilipolytic potency (complete cAMP-independent lipolysis blockade at 8×10⁻⁷ M), bidentate O,N chelation for MOFs, and a clean CYP profile as UTL-5g active metabolite. Unlike 3-MICA, ISOX reduces solvent effects in adipocyte assays. For CSF-1R kinase inhibitors (IC50 31–64 nM) or HRV 3C protease, ISOX provides a validated scaffold with extensive SAR. ≥98% purity.

Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
CAS No. 3405-77-4
Cat. No. B056360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisoxazole-3-carboxylic acid
CAS3405-77-4
Synonyms3-Carboxy-5-methylisoxazole;  5-Methyl-1,2-oxazole-3-carboxylic Acid;  5-Methyl-3-isoxazolecarboxylic Acid
Molecular FormulaC5H5NO3
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)O
InChIInChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)
InChIKeyBNMPIJWVMVNSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisoxazole-3-carboxylic Acid (CAS 3405-77-4): Key Properties, Identity, and Procurement Baseline


5-Methylisoxazole-3-carboxylic acid (5-MICA, ISOX, CAS 3405-77-4, C₅H₅NO₃, MW 127.10 g/mol) is a heterocyclic building block featuring a 5-methylisoxazole ring with a carboxylic acid at the 3-position. Its established melting point is 168–170 °C, with a predicted pKa of 3.46 ± 0.10 . Commercial sources consistently supply this compound at ≥97% purity (typically ≥98% by HPLC/titration), and it is utilized as a reactant in click chemistry, as an intermediate for Raf kinase inhibitor synthesis, and as a key active metabolite in prodrug systems .

5-Methylisoxazole-3-carboxylic Acid: Why Positional Isomers and Heterocyclic Analogs Cannot Substitute


Simple substitution with the positional isomer 3-methylisoxazole-5-carboxylic acid (3-MICA) or the unsubstituted isoxazole-3-carboxylic acid fails due to the critical influence of the methyl group position on both biological activity and metal coordination geometry. The 5-methyl substitution pattern of 5-MICA confers demonstrably higher antilipolytic potency compared to 3-MICA and enables a distinct bidentate O,N chelation mode that is not accessible to analogs lacking the 5-methyl-3-carboxylate arrangement [1][2]. Furthermore, the compound serves as the active metabolite of clinically relevant prodrugs such as UTL-5g and UTL-5b—a metabolic role that cannot be replicated by structurally similar but functionally distinct heterocyclic carboxylic acids [3].

Quantitative Differentiation of 5-Methylisoxazole-3-carboxylic Acid (CAS 3405-77-4) Against Closest Analogs


Superior Antilipolytic Potency vs. Positional Isomer 3-MICA: Direct Head-to-Head Comparison

5-Methylisoxazole-3-carboxylic acid (5-MICA) demonstrates higher antilipolytic potency than its positional isomer 3-methylisoxazole-5-carboxylic acid (3-MICA) in rat adipose tissue assays [1]. At a subcutaneous dose of 20 μg/kg, 5-MICA depresses plasma unesterified fatty acid (UFA) levels in vivo. In vitro, 5-MICA at 8×10⁻⁷ M completely prevents caffeine- and theophylline-induced lipolysis, whereas norepinephrine-induced lipolysis is reduced by only 70% even at 100-fold higher concentration (8×10⁻⁵ M) [1].

Lipolysis inhibition Adipose tissue metabolism Phosphodiesterase activation

CYP450-Inert Metabolite Profile vs. Prodrug Parent: Defined Metabolic Fate with No P450 Inhibition

5-Methylisoxazole-3-carboxylic acid (ISOX) is the active metabolite of the chemo-/radioprotective prodrug UTL-5g, generated via NADPH-independent hydrolysis by carboxylesterases [1]. Kinetic parameters for UTL-5g hydrolysis in human liver microsomes (HLM) are Vmax = 11.1 nmol/min/mg and Km = 41.6 µM. Crucially, ISOX exhibits no competitive inhibition or time-dependent inactivation of any tested microsomal cytochrome P450 (CYP) enzyme, in marked contrast to the parent UTL-5g and the co-metabolite DCA, which inhibit CYP1A2, CYP2B6, and CYP2C19 (IC50 < 50 µM) and inactivate CYP1A2 (kinact/KI = 0.68 min⁻¹·mM⁻¹) [1]. This distinct lack of CYP liability for ISOX provides a clean metabolic profile.

Drug metabolism Prodrug activation CYP450 inhibition

Distinct Bidentate O,N Chelation: First Structurally Characterized Coordination Complex

5-Methylisoxazole-3-carboxylic acid exhibits a unique bidentate O,N coordination mode to copper(II), as demonstrated in the first reported coordination compound of this ligand, [Cu(L2)(H2O)]·H2O [1]. The ligand coordinates through the carboxylic acid oxygen and the isoxazole nitrogen, forming a stable chelate ring. The complex crystallizes in the triclinic space group P-1 with unit cell parameters a = 8.4080(12) Å, b = 8.810(3) Å, c = 10.318(2) Å, α = 110.08(3)°, β = 104.81(2)°, γ = 103.149(16)°, V = 650.9(3) ų, Z = 2 [1]. This specific chelation geometry is not observed for the 4-carboxylic acid isomer, which cannot form a five-membered chelate ring due to the position of the nitrogen atom.

Coordination chemistry Crystal engineering Metal-organic frameworks

High Purity (≥98%) Across Commercial Suppliers: Consistent Quality for Reproducible Research

Commercial suppliers consistently provide 5-Methylisoxazole-3-carboxylic acid at purities of 97% or higher, with multiple vendors reporting ≥98% by HPLC or neutralization titration [1]. This level of purity is significantly higher than typical for many heterocyclic carboxylic acid intermediates (often 95% or lower), reducing the need for in-house purification and minimizing batch-to-batch variability. Melting point ranges are tightly specified (e.g., 106–110 °C or 168–170 °C, depending on crystal form) .

Analytical chemistry Quality control Procurement specification

Proven Reactivity in Click Chemistry and Kinase Inhibitor Synthesis: Validated Synthetic Utility

5-Methylisoxazole-3-carboxylic acid is an established reactant for click/aza-Michael and click/oligomeric alkyl carbodiimide esterification reactions, as well as for the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells [1]. While many heterocyclic carboxylic acids can participate in amide coupling, the specific 5-methylisoxazole scaffold has been validated in the synthesis of dual CSF-1R/c-Kit inhibitors with nanomolar potency (IC50 = 31–64 nM) [2]. This scaffold-specific reactivity and biological relevance differentiate it from unsubstituted isoxazole-3-carboxylic acid and other heterocyclic alternatives that have not been as extensively validated in kinase inhibitor programs.

Click chemistry Raf kinase inhibitors Heterocyclic synthesis

Defined Biotransformation Pathway: Active Metabolite of Leflunomide Analogs with Distinct Metabolic Fate

5-Methylisoxazole-3-carboxylic acid (ISOX) is the major active metabolite of UTL-5b (GBL-5b), a structural analog of the anti-arthritic drug leflunomide [1]. Unlike leflunomide, which is metabolized to teriflunomide via isoxazole ring opening, UTL-5b undergoes hydrolysis to release ISOX and 2-chloroaniline, with the isoxazole ring remaining intact [1]. This distinct metabolic pathway preserves the heterocyclic scaffold, making ISOX a valuable tool for studying isoxazole-based pharmacology without confounding ring-opened metabolites. The intact ring also confers metabolic stability advantages in medicinal chemistry campaigns.

Prodrug metabolism Carboxylesterase Anti-inflammatory

Optimal Procurement and Application Scenarios for 5-Methylisoxazole-3-carboxylic Acid (CAS 3405-77-4)


Antilipolytic Research: Selecting 5-MICA for Superior Potency over 3-MICA

Investigators studying the regulation of adipose tissue lipolysis or screening for phosphodiesterase modulators should prioritize 5-MICA over its positional isomer 3-MICA. Direct comparative data demonstrate that 5-MICA is more potent in reducing fatty acid mobilization, achieving complete blockade of caffeine-induced lipolysis at 8×10⁻⁷ M in vitro [1]. This higher potency allows for lower working concentrations, reducing solvent effects and off-target interactions in cell-based assays.

Prodrug Development and Metabolism Studies: ISOX as a CYP-Inert Active Moiety

For medicinal chemistry programs requiring a prodrug strategy, 5-methylisoxazole-3-carboxylic acid (ISOX) offers a uniquely clean metabolic profile. As the active metabolite of UTL-5g, ISOX is generated via carboxylesterase-mediated hydrolysis with defined kinetics (Vmax = 11.1 nmol/min/mg, Km = 41.6 µM in HLM) and, critically, shows no inhibition or inactivation of any tested CYP enzyme [2]. This eliminates confounding drug-drug interaction signals that plague many heterocyclic metabolites, making ISOX the preferred reference standard for LC-MS/MS method development and in vivo pharmacokinetic studies.

Coordination Chemistry and Crystal Engineering: Exploiting Unique Bidentate O,N Chelation

Researchers designing metal-organic frameworks, coordination polymers, or catalytic systems should select 5-methylisoxazole-3-carboxylic acid when a bidentate O,N chelator capable of forming five-membered rings is required. Its coordination behavior has been structurally characterized, with [Cu(L2)(H2O)]·H2O crystallizing in the triclinic P-1 space group (a = 8.4080 Å, b = 8.810 Å, c = 10.318 Å) [3]. This ligand offers a distinct coordination mode not available from 4-carboxy isomers or pyrazole analogs, providing unique structural diversity for crystal engineering projects.

Kinase Inhibitor Synthesis: Validated Scaffold for CSF-1R/c-Kit and Raf Kinase Programs

Medicinal chemists developing kinase inhibitors, particularly those targeting CSF-1R, c-Kit, or Raf, can confidently incorporate 5-methylisoxazole-3-carboxylic acid as a key building block. Its derivatives have demonstrated nanomolar potency in cellular assays (IC50 = 31–64 nM for CSF-1R) [4] and broad-spectrum antiviral activity against HRV via irreversible 3C protease inhibition (kobs/[I] = 260,000 M⁻¹ s⁻¹) [5]. The extensive SAR literature surrounding this scaffold accelerates hit-to-lead optimization and reduces synthetic risk compared to less validated heterocyclic alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylisoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.